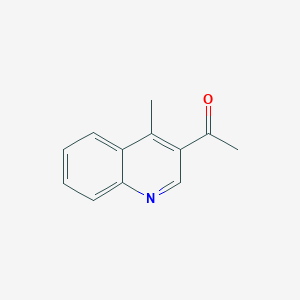![molecular formula C17H25NO3S2 B14424450 N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine CAS No. 84823-12-1](/img/structure/B14424450.png)
N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine is a complex organic compound with a molecular formula of C17H25NO3S2 This compound is characterized by the presence of a phenyl group, a sulfanyl group, and a leucine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with an appropriate leaving group.
Coupling with L-leucine: The final step involves coupling the intermediate with L-leucine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
化学反応の分析
Types of Reactions
N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
科学的研究の応用
N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl groups may participate in redox reactions, influencing cellular signaling pathways. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function.
類似化合物との比較
Similar Compounds
- 3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoic acid
- N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-alanine
Uniqueness
N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine is unique due to the presence of the leucine moiety, which imparts specific stereochemistry and biological activity. The combination of phenyl and sulfanyl groups also provides distinct chemical reactivity and potential for diverse applications.
特性
CAS番号 |
84823-12-1 |
|---|---|
分子式 |
C17H25NO3S2 |
分子量 |
355.5 g/mol |
IUPAC名 |
(2S)-4-methyl-2-[[3-phenyl-2-(2-sulfanylethylsulfanyl)propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C17H25NO3S2/c1-12(2)10-14(17(20)21)18-16(19)15(23-9-8-22)11-13-6-4-3-5-7-13/h3-7,12,14-15,22H,8-11H2,1-2H3,(H,18,19)(H,20,21)/t14-,15?/m0/s1 |
InChIキー |
RXJPRRGEJNTWMU-MLCCFXAWSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)SCCS |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)SCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide](/img/structure/B14424396.png)


![1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14424414.png)
![N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide](/img/structure/B14424415.png)

![[4-[(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-yl] 3-methylbutanoate](/img/structure/B14424428.png)

![1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B14424460.png)

![1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-](/img/structure/B14424471.png)
